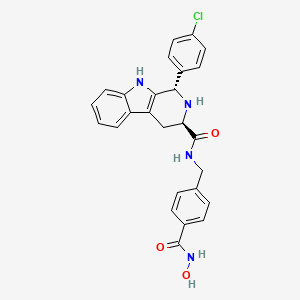

Hdac6-IN-19

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C26H23ClN4O3 |

|---|---|

Molekulargewicht |

474.9 g/mol |

IUPAC-Name |

(1S,3R)-1-(4-chlorophenyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide |

InChI |

InChI=1S/C26H23ClN4O3/c27-18-11-9-16(10-12-18)23-24-20(19-3-1-2-4-21(19)29-24)13-22(30-23)26(33)28-14-15-5-7-17(8-6-15)25(32)31-34/h1-12,22-23,29-30,34H,13-14H2,(H,28,33)(H,31,32)/t22-,23+/m1/s1 |

InChI-Schlüssel |

COAJSLOYKGAEOP-PKTZIBPZSA-N |

Isomerische SMILES |

C1[C@@H](N[C@H](C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)NCC5=CC=C(C=C5)C(=O)NO |

Kanonische SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)NCC5=CC=C(C=C5)C(=O)NO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of HDAC6 Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes. Unlike other HDACs that are typically found in the nucleus and regulate gene expression through histone deacetylation, HDAC6's primary substrates are non-histone proteins.[1] Its multifaceted functions in cellular homeostasis, including cell motility, protein quality control, and stress response, have made it a compelling therapeutic target for a range of diseases, from cancer to neurodegenerative disorders. This technical guide will delve into the core mechanism of action of HDAC6 inhibitors, utilizing data from well-characterized examples to illustrate their biochemical and cellular effects.

The Core Mechanism: Targeting the Catalytic Domain

HDAC6 is a zinc-dependent deacetylase.[2][3] Its structure is unique among HDACs, featuring two tandem catalytic domains (CD1 and CD2) and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP).[2][4] While both catalytic domains are thought to be functional, the CD2 domain is primarily responsible for the deacetylation of its most well-known substrate, α-tubulin.[4]

The fundamental mechanism of action for HDAC6 inhibitors involves the chelation of the zinc ion within the enzyme's catalytic pocket.[3][5] Most small molecule inhibitors share a common pharmacophore consisting of three key components:

-

A Zinc-Binding Group (ZBG): This moiety directly interacts with and chelates the Zn2+ ion in the active site, which is essential for the deacetylase activity. Hydroxamic acids are a common and potent ZBG found in many HDAC inhibitors.[5]

-

A Linker Region: This component connects the ZBG to the cap group and occupies the channel of the active site.

-

A Cap Group (Surface Recognition Domain): This larger, often aromatic, part of the molecule interacts with residues on the surface of the enzyme, contributing to the inhibitor's potency and selectivity for a specific HDAC isoform.[5]

By blocking the active site, these inhibitors prevent HDAC6 from removing acetyl groups from its substrate proteins, leading to their hyperacetylation and a cascade of downstream cellular effects.

Quantitative Analysis of HDAC6 Inhibition

The potency and selectivity of HDAC6 inhibitors are critical parameters in drug development. These are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Below is a table summarizing the IC50 values for several well-known selective HDAC6 inhibitors against HDAC6 and, for comparison, the class I HDAC, HDAC1, to illustrate their selectivity.

| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |

| Tubastatin A | 15 | >1000 | >66 | [6] |

| ACY-1215 (Ricolinostat) | 5 | 132 | ~26 | [6] |

| CAY10603 | 0.09 | 18.5 | ~205 | [1] |

| MPT0G612 | 7.4 | - | - | [7] |

| Compound 44 | 17 | 425 | 25 | [7] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Key Signaling Pathways and Cellular Functions Modulated by HDAC6 Inhibition

The therapeutic effects of HDAC6 inhibitors stem from their ability to modulate several critical cellular pathways by inducing the hyperacetylation of key non-histone protein substrates.

1. Microtubule Dynamics and Axonal Transport:

HDAC6 is the primary deacetylase of α-tubulin.[4][8] Deacetylation of α-tubulin is associated with reduced microtubule stability and dynamics. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which enhances microtubule stability and promotes efficient axonal transport.[9] This is particularly relevant in neurodegenerative diseases where impaired axonal transport is a key pathological feature.[9]

Caption: HDAC6 Inhibition and Microtubule Dynamics.

2. Protein Quality Control and Aggresome Formation:

HDAC6 plays a vital role in clearing misfolded and aggregated proteins from the cell.[1] Through its ubiquitin-binding domain, HDAC6 recognizes and binds to polyubiquitinated misfolded proteins and facilitates their transport along microtubules to form an aggresome, a perinuclear inclusion body.[1][10] These aggresomes are then cleared by autophagy. By modulating microtubule tracks, HDAC6 inhibition can impact this crucial protein degradation pathway.

References

- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]

- 8. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cleavage of HDAC6 to dampen its antiviral activity by nsp5 is a common strategy of swine enteric coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selective HDAC6 Inhibition in Neurodegenerative Diseases: A Technical Guide

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the accumulation of misfolded proteins and disruptions in cellular transport, leading to progressive neuronal dysfunction and death. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a promising therapeutic target due to its central role in regulating these very processes.

This technical guide provides an in-depth overview of the role of selective HDAC6 inhibition in neurodegenerative diseases. While this report was initially prompted by an inquiry into "Hdac6-IN-19," a thorough search of the scientific literature has revealed no publicly available data for a compound with this specific designation. Therefore, this guide will focus on the broader therapeutic strategy of selective HDAC6 inhibition, utilizing data from well-characterized inhibitors such as Tubastatin A, ACY-738, and CKD-504 to illustrate the core principles, mechanisms of action, and experimental considerations for researchers and drug development professionals.

The Critical Role of HDAC6 in Neuronal Homeostasis

HDAC6 is a class IIb histone deacetylase that primarily resides in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins involved in crucial cellular functions.[1] Its multi-domain structure, featuring two catalytic domains and a zinc-finger ubiquitin-binding domain, dictates its unique roles in:

-

Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules.[2][3] Deacetylation of α-tubulin is associated with decreased microtubule stability, which can impair axonal transport.

-

Protein Quality Control: Through its ubiquitin-binding domain, HDAC6 plays a role in the clearance of misfolded and aggregated proteins by facilitating their transport to aggresomes for subsequent degradation via autophagy.[4]

-

Mitochondrial Transport: By modulating microtubule stability, HDAC6 influences the trafficking of mitochondria along axons, a process vital for neuronal health and synaptic function.[5]

In neurodegenerative diseases, the function of HDAC6 is often dysregulated. For instance, HDAC6 levels are elevated in the brains of Alzheimer's patients.[5] This dysregulation contributes to the pathological cascade by impairing the clearance of toxic protein aggregates (e.g., amyloid-beta, tau, huntingtin, and TDP-43) and disrupting essential axonal transport.[6][7]

Therapeutic Rationale for Selective HDAC6 Inhibition

The primary goal of selective HDAC6 inhibition in the context of neurodegenerative diseases is to counteract the detrimental effects of HDAC6 dysregulation. By inhibiting HDAC6, these compounds aim to:

-

Enhance Axonal Transport: Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which stabilizes microtubules and facilitates the efficient transport of vital cargo, including mitochondria and synaptic vesicles.[2][7]

-

Promote Clearance of Protein Aggregates: While HDAC6 is involved in aggresome formation, its inhibition can paradoxically enhance the clearance of toxic protein aggregates, potentially by modulating autophagy pathways.

-

Reduce Neuroinflammation: HDAC6 inhibition has been shown to have anti-inflammatory effects by modulating microglia and astrocyte activation.[8]

-

Ameliorate Synaptic and Cognitive Deficits: By restoring cellular homeostasis, selective HDAC6 inhibitors have demonstrated the potential to improve synaptic function and rescue cognitive impairments in preclinical models of neurodegenerative diseases.

Quantitative Data for Representative Selective HDAC6 Inhibitors

The following table summarizes key quantitative data for several well-characterized selective HDAC6 inhibitors. This data is crucial for designing and interpreting experiments aimed at evaluating the therapeutic potential of HDAC6 inhibition.

| Inhibitor | Target | IC50 (nM) | Disease Model(s) | Key Findings |

| Tubastatin A | HDAC6 | 15 | Alzheimer's Disease, Parkinson's Disease, ALS | Rescues axonal transport defects, reduces tau pathology, and protects dopaminergic neurons.[7][9] |

| ACY-738 | HDAC6 | 1.7 | ALS | Increases α-tubulin acetylation in the spinal cord and reduces lower motor neuron degeneration.[10] |

| CKD-504 | HDAC6 | 6.1 | Huntington's Disease, Alzheimer's Disease | Improves motor function, reduces mutant huntingtin aggregation, and degrades tau.[3] |

| Scriptaid | Pan-HDAC (with HDAC6 activity) | 34 (for HDAC6) | Huntington's Disease | Exhibits neuroprotective effects in a Drosophila model of HD.[11] |

| ACY-1083 | HDAC6 | - (Data not publicly available) | Chemotherapy-induced peripheral neuropathy | Reverses mechanical hypersensitivity.[12] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of selective HDAC6 inhibitors. Below are representative protocols for key experiments.

HDAC6 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Trypsin

-

Test compound and reference inhibitor (e.g., Tubastatin A)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

-

Add the recombinant HDAC6 enzyme to each well of the microplate, followed by the diluted compounds.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.

-

Incubate for a specific duration (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding trypsin.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm, emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of α-tubulin Acetylation

Objective: To assess the in-cell or in-vivo target engagement of an HDAC6 inhibitor by measuring the acetylation of its primary substrate, α-tubulin.

Materials:

-

Cell lysates or tissue homogenates from treated and untreated samples

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or homogenize tissues in protein lysis buffer.

-

Determine the protein concentration of each sample using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Axonal Transport Assay in Primary Neurons

Objective: To evaluate the effect of an HDAC6 inhibitor on the movement of mitochondria or other organelles in cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

-

Image analysis software (e.g., ImageJ with kymograph plugins)

-

Test compound

Procedure:

-

Culture primary neurons on glass-bottom dishes.

-

Treat the neurons with the test compound or vehicle for a specified duration.

-

Label the mitochondria by incubating the neurons with a mitochondrial fluorescent probe.

-

Acquire time-lapse images of a defined axonal region using the live-cell imaging microscope.

-

Generate kymographs from the time-lapse image series using image analysis software.

-

Analyze the kymographs to quantify mitochondrial transport parameters, such as velocity, flux, and stationary vs. motile mitochondria.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by HDAC6 and a typical experimental workflow for evaluating a novel HDAC6 inhibitor.

Caption: Signaling pathways modulated by HDAC6 in neurodegeneration.

Caption: Experimental workflow for evaluating a novel HDAC6 inhibitor.

Conclusion

Selective inhibition of HDAC6 represents a promising therapeutic avenue for a range of neurodegenerative diseases. By targeting key pathological mechanisms, including impaired axonal transport and the accumulation of toxic protein aggregates, HDAC6 inhibitors have the potential to modify the disease course and improve clinical outcomes. While the specific compound "this compound" remains uncharacterized in the public domain, the wealth of data on other selective HDAC6 inhibitors provides a strong foundation for continued research and development in this area. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug developers to explore the therapeutic potential of this exciting target. Further investigation into the nuances of HDAC6 biology and the development of next-generation inhibitors will be critical in translating this promising strategy into effective treatments for patients.

References

- 1. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel HDAC6 inhibitor, CKD-504, is effective in treating preclinical models of Huntington’s disease [bmbreports.org]

- 4. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting HDACs: A Promising Therapy for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Huntington’s disease through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of HDAC6 in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Frontiers | Pharmacological Inhibition of HDAC6 Attenuates NLRP3 Inflammatory Response and Protects Dopaminergic Neurons in Experimental Models of Parkinson’s Disease [frontiersin.org]

- 10. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]

- 11. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]

Hdac6-IN-19: A Technical Guide to a Selective HDAC6 Inhibitor

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on Hdac6-IN-19, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document outlines its mechanism of action, details relevant signaling pathways, provides a summary of its inhibitory activity, and describes key experimental protocols for its characterization.

Introduction to HDAC6 and Selective Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression and various cellular processes. HDAC6, a class IIb HDAC, is unique in that it is predominantly located in the cytoplasm and possesses two catalytic domains. Its substrates are primarily non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[1][2][3][4][5] The targeted inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, due to its role in cell motility, protein quality control, and immune regulation.[2][6][7] Selective HDAC6 inhibitors like this compound offer the potential for targeted therapeutic effects with an improved safety profile compared to pan-HDAC inhibitors.[2]

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the deacetylase activity of HDAC6. By binding to the catalytic domain of HDAC6, it prevents the removal of acetyl groups from its key substrates. This leads to the hyperacetylation of proteins such as α-tubulin and Hsp90, which in turn modulates their function and downstream cellular processes.[1][3][8]

The primary mechanisms of action include:

-

Modulation of Microtubule Dynamics: Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin.[1] This acetylation enhances microtubule stability and flexibility, thereby affecting intracellular transport, cell migration, and cell division.[9]

-

Disruption of Chaperone Activity: this compound-mediated inhibition of HDAC6 results in the hyperacetylation of Hsp90.[1][3] This modification can impair the chaperone's ability to stabilize its client proteins, many of which are critical for cancer cell survival and proliferation, leading to their degradation via the ubiquitin-proteasome system.[8][10]

-

Regulation of Protein Degradation: HDAC6 plays a role in the clearance of misfolded proteins through the aggresome pathway.[3][4] By binding to ubiquitinated misfolded proteins, HDAC6 facilitates their transport to the aggresome for subsequent degradation. Inhibition of HDAC6 can interfere with this process.

Signaling Pathways

The selective inhibition of HDAC6 by this compound impacts several critical signaling pathways.

Cytoskeletal Regulation and Cell Motility

HDAC6 is a key regulator of the cytoskeleton through its deacetylation of α-tubulin and cortactin.[4] Inhibition by this compound leads to hyperacetylation of these proteins, resulting in altered microtubule and actin dynamics. This can significantly impede cancer cell migration and invasion.[2]

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and altered cell motility.

Hsp90 Chaperone Function and Protein Stability

HDAC6 regulates the chaperone activity of Hsp90, which is essential for the stability and function of numerous oncogenic client proteins.[1][8] Inhibition of HDAC6 by this compound disrupts this process, leading to the degradation of these client proteins.

Caption: this compound disrupts Hsp90 function by promoting its acetylation, leading to client protein degradation.

Immune Regulation

HDAC6 has been identified as a regulator of the immune response.[6][11] Its inhibition can modulate the function of various immune cells, including T cells and macrophages, and can impact the production of inflammatory cytokines.[7][11] This makes this compound a potential agent for immunotherapy and for treating inflammatory conditions.

Quantitative Data

The inhibitory activity of this compound is determined by its half-maximal inhibitory concentration (IC50) against HDAC6 and other HDAC isoforms. The following table presents representative IC50 values for a selective HDAC6 inhibitor, demonstrating its high potency and selectivity for HDAC6 over other HDACs, particularly class I isoforms.

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC1 |

| HDAC6 | 12 | - |

| HDAC1 | 6130 | 511-fold |

| HDAC2 | >10000 | >833-fold |

| HDAC3 | >10000 | >833-fold |

| HDAC8 | >30000 | >2500-fold |

Data are representative and compiled from published studies on selective HDAC6 inhibitors.[12]

Experimental Protocols

The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

HDAC Enzymatic Inhibition Assay

This assay is used to determine the IC50 values of this compound against a panel of recombinant human HDAC isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate (e.g., Fluor de Lys®) are prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Reaction Incubation: The HDAC enzyme, substrate, and this compound are incubated together at 37°C for a specified time (e.g., 60 minutes).

-

Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.

-

Signal Detection: Fluorescence is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for the HDAC enzymatic inhibition assay to determine IC50 values.

Western Blot Analysis of Acetylated Proteins

This cell-based assay confirms the on-target activity of this compound by measuring the levels of acetylated α-tubulin and histones.

Methodology:

-

Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line) and treat with varying concentrations of this compound for a specific duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated histone H3, and total histone H3. A loading control (e.g., GAPDH) should also be used.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the dose-dependent increase in acetylated α-tubulin relative to total α-tubulin, and the lack of a significant change in acetylated histone H3, confirming selectivity.[12]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for HDAC6. Its distinct mechanism of action, centered on the modulation of non-histone protein acetylation, offers a targeted approach to influence key cellular pathways involved in cancer, neurodegeneration, and immune disorders. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other selective HDAC6 inhibitors. Further investigation into its in vivo efficacy and safety is warranted to fully elucidate its therapeutic potential.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC6 Inhibition Alleviates Ischemia- and Cisplatin-Induced Acute Kidney Injury by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective HDAC6 inhibitors improve anti-PD-1 immune checkpoint blockade therapy by decreasing the anti-inflammatory phenotype of macrophages and down-regulation of immunosuppressive proteins in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | HDAC Inhibition as Potential Therapeutic Strategy to Restore the Deregulated Immune Response in Severe COVID-19 [frontiersin.org]

- 12. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]

Hdac6-IN-19: An In-Depth Technical Guide on a Novel HDAC6 Inhibitor and its Effect on α-Tubulin Acetylation

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins.[3][4] One of its primary substrates is α-tubulin, a key component of microtubules.[5][6] The deacetylation of α-tubulin by HDAC6 affects microtubule stability and dynamics, thereby influencing intracellular transport, cell motility, and protein degradation.[2][6][7]

Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, a post-translational modification that is generally associated with stabilized microtubules.[5][8] This stabilization can have profound effects on cellular function and is a key mechanism through which HDAC6 inhibitors exert their therapeutic effects. This technical guide provides a comprehensive overview of a representative selective HDAC6 inhibitor, referred to here as Hdac6-IN-19, and its detailed effects on α-tubulin acetylation. Due to the lack of publicly available information on a compound specifically named "this compound," this guide synthesizes data from well-characterized, selective HDAC6 inhibitors to serve as a proxy for understanding the core principles of targeting this enzyme.

Mechanism of Action: HDAC6 and α-Tubulin Deacetylation

HDAC6 is a unique member of the class IIb histone deacetylases, characterized by two catalytic domains and a C-terminal zinc finger domain that binds ubiquitin.[1][3] Its primary role in the cytoplasm involves the removal of acetyl groups from lysine residues on various non-histone proteins.[1] The acetylation and deacetylation of α-tubulin at lysine 40 (K40) is a critical post-translational modification that regulates microtubule function.[8][9]

The inhibition of HDAC6 by a selective inhibitor like this compound blocks the enzymatic removal of acetyl groups from α-tubulin. This leads to an accumulation of acetylated α-tubulin, which in turn promotes the stability of microtubules.[8] This increased stability impacts several downstream cellular processes.

Signaling Pathway of HDAC6-Mediated α-Tubulin Deacetylation

Caption: HDAC6 deacetylates α-tubulin, promoting microtubule dynamism. This compound inhibits this, leading to stable, acetylated microtubules.

Quantitative Data on HDAC6 Inhibition

The efficacy of HDAC6 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of an inhibitor is determined by comparing its IC50 value for HDAC6 to its IC50 values for other HDAC isoforms.

| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Selectivity (HDAC8/HDAC6) | Reference |

| Compound 5b | 150 | >10000 | 1400 | >66 | 9.3 | [10] |

| Compound 5o | 400 | 7200 | 14500 | 18 | 36.25 | [10] |

| Tubastatin A | 12 | 1210 | 10000 | 100.8 | 833.3 | [11] |

| ACY-1215 | 5 | 1000 | 1000 | 200 | 200 | [8] |

Experimental Protocols

In Vitro HDAC6 Enzymatic Assay

This protocol is a representative method for determining the IC50 of a novel HDAC6 inhibitor.

Objective: To quantify the inhibitory activity of this compound on recombinant human HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-SIRT2/HDAC6 substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease and a fluorophore)

-

This compound (or other test compounds)

-

Positive control inhibitor (e.g., Trichostatin A)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the 'no enzyme' control wells.

-

Add the serially diluted this compound or control inhibitor to the appropriate wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and generate a fluorescent signal by adding the developer solution to each well.

-

Incubate at room temperature for 15 minutes in the dark.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Western Blot Analysis of α-Tubulin Acetylation

This protocol details the assessment of α-tubulin acetylation levels in cells treated with an HDAC6 inhibitor.

Objective: To determine the effect of this compound on the acetylation of α-tubulin in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetylated-α-tubulin (e.g., clone 6-11B-1)

-

Anti-α-tubulin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control, following steps 10-13.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Experimental Workflow for Assessing this compound Activity

Caption: A typical workflow for characterizing a new HDAC6 inhibitor, from in vitro assays to cellular effects and data analysis.

Conclusion

The selective inhibition of HDAC6 presents a promising therapeutic strategy for a variety of diseases. Understanding the molecular mechanisms by which inhibitors like this compound exert their effects is crucial for the development of novel and more effective drugs. The primary mechanism of action for these inhibitors is the prevention of α-tubulin deacetylation, leading to the stabilization of microtubules and the modulation of downstream cellular processes. The experimental protocols outlined in this guide provide a robust framework for the characterization of novel HDAC6 inhibitors and their impact on α-tubulin acetylation. As research in this field continues, the development of highly selective and potent HDAC6 inhibitors holds great promise for future therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Catalysis and Inhibition of HDAC6 CD1, the Enigmatic Catalytic Domain of Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HDAC6 Inhibition Alleviates Ischemia- and Cisplatin-Induced Acute Kidney Injury by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC inhibitors in experimental liver and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Impact of Hdac6-IN-19 on Protein Degradation Pathways

Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific information, quantitative data, or experimental protocols for a compound designated "Hdac6-IN-19". Consequently, this guide will provide a comprehensive overview of the well-established role of its target, Histone Deacetylase 6 (HDAC6) , in protein degradation pathways. The data and methodologies presented are based on studies of HDAC6 and the effects of extensively researched HDAC6 inhibitors, serving as a foundational resource for researchers, scientists, and drug development professionals.

Introduction: HDAC6 as a Key Regulator of Protein Homeostasis

Histone Deacetylase 6 (HDAC6) is a unique Class IIb histone deacetylase, predominantly located in the cytoplasm.[1] Its distinct structure, featuring two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), sets it apart from other HDACs.[2] This architecture positions HDAC6 as a critical nexus between the two primary cellular protein degradation machineries: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[1][2] By orchestrating the clearance of misfolded and aggregated proteins, HDAC6 has emerged as a compelling therapeutic target for a range of proteinopathies, including neurodegenerative diseases and specific types of cancer.[2][3]

Core Mechanisms of HDAC6 in Protein Degradation

HDAC6's pivotal role in maintaining protein quality control is executed through several interconnected mechanisms, primarily leveraging its ability to recognize ubiquitinated proteins and modulate the cellular infrastructure for their disposal.

Aggresome Formation: A Triage Center for Misfolded Proteins

Under conditions of proteotoxic stress where the UPS is overwhelmed, HDAC6 facilitates the sequestration of misfolded, polyubiquitinated proteins into a specialized, perinuclear inclusion body known as the aggresome.[4][5]

-

Ubiquitin Recognition: The ZnF-UBP domain of HDAC6 specifically binds to polyubiquitin chains tagging misfolded proteins for degradation.[4][6]

-

Microtubule-Mediated Transport: Acting as a molecular bridge, HDAC6 links the ubiquitinated cargo to the dynein motor complex. This complex then transports the protein aggregates along microtubules towards the microtubule-organizing center (MTOC).[4][5]

-

Aggresome Assembly: At the MTOC, the cargo is consolidated into the aggresome. This process is critically dependent on functional HDAC6, and its absence impairs proper aggresome formation.[5][7]

Autophagy: The Final Clearance

The aggresome serves as a temporary holding site before its contents are cleared via autophagy, a process termed aggrephagy. HDAC6 is instrumental in this degradative phase.

-

Autophagosome-Lysosome Fusion: HDAC6 promotes the fusion of autophagosomes (vesicles that engulf the aggresome) with lysosomes, which contain the hydrolytic enzymes for degradation. This is partly achieved through the deacetylation of cortactin, a key regulator of the actin cytoskeleton rearrangements required for this fusion event.

-

Modulation of Autophagy Proteins: HDAC6 can directly interact with and deacetylate core autophagy proteins, such as LC3, a key component of the autophagosome membrane.

-

Synergy with p62/SQSTM1: HDAC6 functions in concert with the autophagy receptor protein p62/SQSTM1. p62 recognizes and binds to both the ubiquitinated cargo and LC3, effectively tethering the aggregates to the forming autophagosome.[8] The interplay between HDAC6 and p62 is vital for the efficient autophagic clearance of protein aggregates.[8]

The Heat Shock Response: A Cellular Defense Mechanism

In response to the stress induced by protein aggregation, HDAC6 contributes to the activation of the heat shock response.

-

HSF1 Activation: HDAC6 can facilitate the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of this protective pathway.[9] This leads to the upregulation of heat shock proteins (HSPs), which function as molecular chaperones to either refold or assist in the degradation of misfolded proteins.[9]

Quantitative Data on the Effects of HDAC6 Inhibition

While specific data for this compound is unavailable, the following table presents representative quantitative data for well-characterized HDAC6 inhibitors, illustrating their impact on protein degradation-related endpoints.

| Inhibitor/Method | Assay Type | Cell Line | Concentration / Condition | Key Finding | Reference |

| Nexturastat A | Western Blot | MM1S | 100 nM (4h) | Potent degradation of HDAC6 protein. | [10] |

| ACY-1215 (Ricolinostat) | Cell Viability Assay | HGSOC cells | >10 µM | Inhibition of cell proliferation. | |

| HDAC6 PROTAC Degrader | Western Blot | HGSOC cells | 100 nM | Significant reduction in HDAC6 protein levels. | |

| Tubacin | Western Blot | Hepatocellular Carcinoma Cells | Not specified | Marked increase in α-tubulin acetylation. | |

| HDAC6 shRNA | Western Blot | BUMPTs | N/A | Substantial knockdown of HDAC6 protein expression. | [11] |

Experimental Protocols

The following sections provide generalized experimental protocols for assessing the impact of HDAC6 inhibitors on protein degradation pathways. These should be optimized for specific experimental contexts.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol assesses autophagic flux by measuring changes in the levels of LC3-II and p62.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE system

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3, anti-p62, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment: Culture cells and treat with the test inhibitor at various concentrations and for different durations. For autophagic flux analysis, include a set of samples co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1) for the final 2-4 hours.

-

Lysis and Quantification: Lyse the cells and determine the protein concentration of each sample.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize to a loading control. An increase in the LC3-II/LC3-I ratio and decreased p62 levels suggest autophagy induction. A significant accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.[12][13]

Immunofluorescence Microscopy for Aggresome Formation

This method is used to visualize the formation of aggresomes and the effect of HDAC6 inhibition on this process.

Materials:

-

Cells cultured on glass coverslips

-

Proteasome inhibitor (e.g., MG132)

-

Test HDAC6 inhibitor

-

4% paraformaldehyde for fixation

-

0.25% Triton X-100 for permeabilization

-

1% BSA for blocking

-

Primary antibodies: anti-ubiquitin, anti-HDAC6, anti-γ-tubulin (MTOC marker)

-

Fluorescently-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

Procedure:

-

Treatment: Treat cells with a proteasome inhibitor to induce aggresome formation, with or without the test HDAC6 inhibitor.

-

Fixation and Permeabilization: Fix cells with paraformaldehyde, followed by permeabilization.

-

Immunostaining: Block non-specific antibody binding, then incubate with primary antibodies followed by fluorescently-labeled secondary antibodies and DAPI.

-

Imaging: Mount the coverslips and acquire images using a fluorescence or confocal microscope.

-

Analysis: Assess the co-localization of ubiquitin and HDAC6 in a perinuclear region, typically overlapping with the γ-tubulin signal. Quantify the percentage of cells exhibiting aggresomes in each treatment group.

Co-Immunoprecipitation for Protein-Protein Interactions

This protocol determines the effect of an HDAC6 inhibitor on the interaction of HDAC6 with its binding partners.

Materials:

-

Non-denaturing co-immunoprecipitation lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-HDAC6)

-

Protein A/G-coupled beads

-

Wash and elution buffers

-

Antibodies for Western blot detection

Procedure:

-

Lysis: Treat cells as required and lyse in a non-denaturing buffer.

-

Immunoprecipitation: Incubate the lysate with an anti-HDAC6 antibody, then add Protein A/G beads to capture the antibody-protein complexes.

-

Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured complexes.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against HDAC6 and its putative interaction partners (e.g., ubiquitin, p62).

Visualizations of Pathways and Workflows

Caption: Overview of HDAC6's role in protein degradation pathways.

Caption: Experimental workflow for Western blot analysis.

Caption: Functional domains of the HDAC6 protein.

Conclusion

HDAC6 stands as a central figure in the maintenance of cellular protein homeostasis, directing the flow of misfolded and aggregated proteins towards degradation through its integral roles in aggresome formation and autophagy. Although specific details regarding "this compound" are not currently available, the established importance of HDAC6 in these pathways underscores the significant therapeutic potential of its inhibitors. The experimental frameworks and pathway illustrations provided herein offer a robust starting point for the investigation and characterization of novel HDAC6-targeting compounds. Elucidating the precise molecular interactions and downstream consequences of such inhibitors will be paramount to their successful clinical translation.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Functions and Selective Inhibitors of HDAC6: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase 6 binds polyubiquitin through its zinc finger (PAZ domain) and copurifies with deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aggresome formation is regulated by RanBPM through an interaction with HDAC6 | Biology Open | The Company of Biologists [journals.biologists.com]

- 8. SQSTM1/p62 Interacts with HDAC6 and Regulates Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC6–ubiquitin interaction controls the duration of HSF1 activation after heat shock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Functions of HDAC6 Inhibitors: A Technical Guide

Disclaimer: No specific publicly available scientific literature or data could be found for a compound designated "Hdac6-IN-19." This technical guide will therefore provide a comprehensive overview of the biological functions of Histone Deacetylase 6 (HDAC6) and its inhibitors, drawing upon established research in the field. The principles, experimental protocols, and data presented are representative of those used to characterize selective HDAC6 inhibitors and will be invaluable to researchers in this area.

Introduction to HDAC6

Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm.[1][2][3] Unlike other HDACs that predominantly target nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[3][4] This distinct substrate specificity positions HDAC6 as a critical regulator of various cellular processes, including cell motility, protein quality control, and signal transduction.[1][3] Structurally, HDAC6 possesses two active catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), which is crucial for its role in protein degradation pathways.[5][6] The growing body of evidence linking HDAC6 dysregulation to diseases such as cancer, neurodegenerative disorders, and inflammatory conditions has made it an attractive therapeutic target.[2][3][4]

Core Biological Functions of HDAC6

HDAC6's diverse biological functions are primarily mediated through the deacetylation of its key cytoplasmic substrates.

1. Cytoskeletal Dynamics and Cell Motility:

One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin, a major component of microtubules.[1][2][7] By removing acetyl groups from α-tubulin, HDAC6 influences microtubule stability and dynamics, which are essential for processes like cell migration and intracellular transport.[8] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can impact cancer cell motility and invasion.[1]

2. Protein Quality Control and Aggresome Formation:

Through its ubiquitin-binding domain, HDAC6 plays a pivotal role in the cellular response to misfolded protein stress.[5][8] It recognizes and binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to form a perinuclear inclusion body called the aggresome.[8] This process sequesters toxic protein aggregates for subsequent degradation via autophagy.[8][9] This function is particularly relevant in neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's and Huntington's disease.

3. Chaperone Function Regulation:

HDAC6 deacetylates the molecular chaperone Heat Shock Protein 90 (Hsp90).[5][10] The acetylation status of Hsp90 affects its chaperone activity, which is critical for the stability and function of numerous client proteins involved in cell signaling and survival, including many oncoproteins.[10] By modulating Hsp90 function, HDAC6 influences cellular stress responses and the stability of key signaling proteins.

4. Immune Regulation:

HDAC6 is emerging as a significant regulator of the immune system. It has been shown to modulate T-cell function and the production of inflammatory cytokines.[11] Selective inhibition of HDAC6 can have anti-inflammatory effects, suggesting its potential as a therapeutic target for autoimmune and inflammatory diseases.[11]

Quantitative Data for Representative HDAC6 Inhibitors

The following table summarizes the in vitro potency (IC50 values) of several well-characterized HDAC6 inhibitors against HDAC6 and other HDAC isoforms, highlighting their selectivity.

| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |

| Tubastatin A | 4 | 195 | 48.75 | [12] |

| ACY-1215 (Ricolinostat) | 5 | 132 | 26.4 | [12] |

| CAY10603 | 2.5 | >10,000 | >4000 | [8] |

| JOC1 | ~20 | >10,000 | >500 | [2] |

Signaling Pathways Modulated by HDAC6 Inhibition

HDAC6 inhibition can impact multiple signaling pathways due to its influence on key regulatory proteins.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of HDAC6 inhibitors.

HDAC6 Enzymatic Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of test compounds.

Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be measured.

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC6 fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and a protease)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, the fluorometric substrate, and the test compound dilutions.

-

Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

References

- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HDAC6 Inhibition Alleviates Ischemia- and Cisplatin-Induced Acute Kidney Injury by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances [frontiersin.org]

- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | HDAC Inhibition as Potential Therapeutic Strategy to Restore the Deregulated Immune Response in Severe COVID-19 [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Hdac6-IN-19: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology due to its primary cytoplasmic localization and its role in regulating key cellular processes implicated in cancer progression, including cell motility, protein degradation, and angiogenesis. Unlike other HDACs that primarily act on nuclear histones, HDAC6's main substrates are non-histone proteins such as α-tubulin and Hsp90. This unique substrate profile has spurred the development of selective HDAC6 inhibitors with the potential for improved therapeutic windows compared to pan-HDAC inhibitors. Hdac6-IN-19, also known as compound 14g, is a potent and selective HDAC6 inhibitor belonging to the tetrahydro-β-carboline class of compounds. Preclinical studies have demonstrated its broad-spectrum antiproliferative activity across various cancer cell lines, highlighting its potential as a valuable tool for cancer research and drug development.

Core Compound Data: this compound (Compound 14g)

| Property | Value | Reference |

| HDAC6 IC50 | 2.68 nM | [1][2][3] |

| HDAC1 IC50 | 61.6 nM | [1][2][3] |

| HDAC2 IC50 | 98.7 nM | [1][2] |

| HDAC3 IC50 | 103 nM | [1][2] |

| Chemical Formula | (1S, 3R)-1-(4-chlorophenyl)-N-(4-(hydroxycarbamoyl)benzyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide | [4] |

| Molecular Weight | 524.99 g/mol | [1] |

| Class | Tetrahydro-β-carboline | [4] |

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative effects across a range of human cancer cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) |

| RPMI-8226 | Multiple Myeloma | < 5 |

| HL-60 | Leukemia | Data not specified |

| HCT-116 | Colon Cancer | 1.98 |

| MCF-7 | Breast Cancer | 4.66 |

| Melanoma Cell Lines | Melanoma | Data not specified |

Data compiled from multiple sources indicating potent activity; specific values for all cell lines are not publicly available in the reviewed literature.[4][5]

Signaling Pathways Modulated by this compound

HDAC6 inhibition by this compound is expected to impact several critical signaling pathways involved in tumorigenesis and cancer cell survival. The primary mechanism is the hyperacetylation of its key substrates, α-tubulin and Hsp90.

Caption: Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin and Hsp90, resulting in altered microtubule dynamics and degradation of Hsp90 client proteins, ultimately promoting apoptosis and cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in cancer research.

HDAC Enzymatic Assay

This protocol is for determining the in vitro inhibitory activity of this compound against purified HDAC enzymes.

Caption: Workflow for determining the IC50 of this compound using a fluorometric HDAC6 enzymatic assay.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Enzyme Reaction: To a 96-well plate, add the diluted this compound, followed by the purified human HDAC6 enzyme. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Development: Stop the reaction by adding a developer solution (e.g., containing Trichostatin A and a trypsin-like protease).

-

Fluorescence Measurement: Incubate for an additional 15 minutes at 37°C and then measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Acetyl-α-tubulin

This protocol is used to confirm the intracellular target engagement of this compound by measuring the acetylation level of its substrate, α-tubulin.

Caption: Step-by-step workflow for Western blot analysis of acetyl-α-tubulin levels following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetyl-α-tubulin overnight at 4°C. A primary antibody against total α-tubulin should be used as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

In Vivo Antitumor Activity

Studies have indicated that this compound possesses favorable pharmacokinetic properties in mice, suggesting its potential for in vivo efficacy.[4] While specific in vivo data for this compound is not extensively published, a typical xenograft model protocol to evaluate its antitumor activity would be as follows:

Methodology (General Xenograft Model):

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., RPMI-8226) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Conclusion

This compound is a potent and selective HDAC6 inhibitor with significant antiproliferative activity in a variety of cancer cell lines. Its mechanism of action, centered on the hyperacetylation of α-tubulin and Hsp90, disrupts key oncogenic pathways. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in preclinical cancer models. Further studies are warranted to fully elucidate its in vivo efficacy and to explore its potential in combination with other anticancer agents.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide on the Effects of HDAC6 Inhibition on Microtubule Dynamics

Disclaimer: This technical guide addresses the core topic of the effect of Histone Deacetylase 6 (HDAC6) inhibition on microtubule dynamics. As of the latest search, specific data for "Hdac6-IN-19" is not publicly available. Therefore, this document utilizes data from well-characterized and selective HDAC6 inhibitors, primarily Tubacin , as a representative example to elucidate the molecular mechanisms and cellular consequences of HDAC6 inhibition. The principles and methodologies described herein are broadly applicable to the study of novel HDAC6 inhibitors.

Executive Summary

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. One of its key substrates is α-tubulin, a fundamental component of microtubules. The acetylation and deacetylation of α-tubulin are critical post-translational modifications that regulate microtubule stability and dynamics. This guide provides a comprehensive overview of how selective inhibition of HDAC6 impacts microtubule dynamics, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in oncology, neurodegenerative diseases, and other fields where HDAC6 is a therapeutic target.

The Role of HDAC6 in Microtubule Function

Microtubules are highly dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. This dynamism, known as "dynamic instability," is characterized by four key parameters: the rates of growth (polymerization) and shrinkage (depolymerization), and the frequencies of transitions from growth to shrinkage (catastrophe) and from shrinkage to growth (rescue).

HDAC6 modulates microtubule function by removing the acetyl group from the lysine-40 residue of α-tubulin. While tubulin acetylation was once thought to be a simple marker of stable microtubules, recent evidence suggests a more complex regulatory role. The inhibition of HDAC6 catalytic activity leads to hyperacetylation of α-tubulin and significant alterations in microtubule dynamics.

Quantitative Effects of HDAC6 Inhibition on Microtubule Dynamics

The primary effect of selective HDAC6 inhibitors, such as Tubacin, is a significant reduction in the overall dynamism of the microtubule network. This is achieved by decreasing the rates of both microtubule growth and shrinkage, and increasing the time microtubules spend in a paused state.

Table 1: Effect of Tubacin on Microtubule Polymerization Dynamics

| Parameter | Control (DMSO) | Tubacin Treated | Percentage Change | Citation(s) |

| Mean Polymerization Rate | 0.43 µm/s | 0.27 µm/s | -37.0% | [1] |

| Characteristic Polymerization Length | 7.3 µm | 5.5 µm | -24.8% | [1] |

| Number of Polymerization Events | N/A | N/A | -50.2% | [1] |

| Instantaneous Velocity (EB1 Comets) | 0.36 µm/s | 0.20 µm/s | -44.4% | [1] |

| Pausing Frequency | 35% | 50% | +42.8% (1.4-fold increase) | [1] |

Table 2: General Effects of Tubacin on Microtubule Dynamic Instability

| Parameter | Effect of Tubacin Treatment | Citation(s) |

| Microtubule Growth Velocity | Significantly Reduced | [2][3][4][5] |

| Microtubule Shrinkage Velocity | Significantly Reduced | [2][3][4][5] |

Mechanism of Action: Beyond Simple Acetylation

Intriguingly, the observed effects on microtubule dynamics are not solely a direct consequence of tubulin hyperacetylation. Studies have shown that siRNA-mediated knockdown of HDAC6, which also leads to increased tubulin acetylation, does not replicate the reduction in microtubule growth velocity seen with chemical inhibitors like Tubacin.[2][4][5] This suggests a more nuanced mechanism.

The current hypothesis is that the physical presence of a catalytically inactive HDAC6 protein on the microtubule is required to alter its dynamics.[2][4][5] When its deacetylase activity is blocked by an inhibitor, HDAC6 may remain associated with microtubules or microtubule-associated proteins (MAPs), thereby sterically hindering the addition and removal of tubulin subunits at the plus-end.

HDAC6 has been shown to physically associate with the plus-end tracking protein EB1 and the dynactin component Arp1.[2][4] It is proposed that inhibitor-bound HDAC6 alters the function of these and other MAPs at the growing microtubule tip, leading to the observed decrease in dynamism.

Caption: Proposed mechanism of HDAC6 inhibition on microtubule dynamics.

Experimental Protocols

Live-Cell Imaging of Microtubule Dynamics

This protocol is a standard method for quantifying the effects of compounds on microtubule dynamics in living cells.

1. Cell Culture and Transfection:

-

Culture cells of interest (e.g., MCF-7, B16F1) on glass-bottom dishes suitable for high-resolution microscopy.[6]

-

Transfect cells with a plasmid encoding a fluorescently tagged microtubule plus-end tracking protein, such as EB1-GFP or EB1-tdTomato.[1] EB1 specifically binds to the growing plus-ends of microtubules, appearing as "comets." Alternatively, cells stably expressing GFP-tubulin can be used.[4]

-

Allow 24-48 hours for protein expression.

2. Compound Treatment:

-

Prepare a stock solution of the HDAC6 inhibitor (e.g., Tubacin) in a suitable solvent like DMSO.

-

Dilute the inhibitor to the desired final concentration (e.g., 10 µM for Tubacin) in pre-warmed complete cell culture medium.[4]

-

Replace the medium in the imaging dish with the inhibitor-containing medium. A parallel control dish should be treated with a corresponding concentration of the vehicle (DMSO).

-

Incubate for a sufficient duration (e.g., 1-2 hours) to allow for cellular uptake and target engagement.[7]

3. Time-Lapse Microscopy:

-

Place the dish on the stage of a spinning-disk confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with a live-cell incubation chamber (37°C, 5% CO2).[1]

-

Acquire time-lapse images of the fluorescently labeled EB1 comets at a high frame rate (e.g., 2-5 frames per second) for a period of 2-3 minutes.[1]

4. Data Analysis:

-

Use automated or semi-automated tracking software (e.g., u-track, TrackMate in Fiji/ImageJ) to track the movement of individual EB1 comets over time.

-

From these tracks, calculate the key parameters of microtubule dynamics:

- Growth Rate (Velocity): The displacement of a comet over time.

- Growth Length: The total distance a comet travels before disappearing.

- Pausing Frequency: The percentage of time a comet is immobile during its trajectory.

-

Compile data from a large number of comets (hundreds to thousands) from multiple cells for statistical significance.[1][8]

In Vitro Microtubule Binding and Deacetylation Assay

This assay can be used to confirm the direct interaction of HDAC6 with microtubules and its deacetylase activity.

1. Reagent Preparation:

-

Purify tubulin from a biological source (e.g., bovine brain).

-

Polymerize microtubules in vitro by incubating purified tubulin with GTP and a stabilizing agent like paclitaxel.

-

Express and purify recombinant HDAC6 protein.

-

Prepare an appropriate reaction buffer (e.g., BRB80 buffer).[9]

2. Deacetylation Reaction:

-

Incubate the pre-formed, acetylated microtubules with purified HDAC6.

-

At various time points, stop the reaction by adding a potent HDAC inhibitor (e.g., SAHA or Trichostatin A).[9]

3. Analysis:

-

Western Blotting: Analyze the reaction samples by SDS-PAGE and Western blot using antibodies specific for acetylated α-tubulin and total α-tublin to quantify the extent of deacetylation over time.

-

Microtubule Co-sedimentation Assay: To assess binding, incubate HDAC6 with microtubules, then centrifuge the mixture at high speed to pellet the microtubules and any associated proteins. Analyze the supernatant and pellet fractions by Western blot for the presence of HDAC6.

Caption: Workflow for a live-cell microtubule dynamics experiment.

Conclusion and Implications

The selective inhibition of HDAC6 results in a marked decrease in microtubule dynamism, characterized by slower growth and shrinkage rates and more frequent pausing. This effect appears to be mediated not just by the resulting hyperacetylation of α-tubulin, but by the physical presence of the inhibitor-bound, catalytically inactive enzyme on the microtubule or its associated proteins. For researchers, this highlights a complex regulatory mechanism that extends beyond simple enzyme-substrate kinetics. For drug development professionals, understanding that the phenotypic outcome is a "stabilization" of the microtubule network through reduced dynamism is critical. This mechanism is distinct from that of taxane-based drugs, which promote polymerization and bundling. This unique mode of action may offer therapeutic advantages in diseases where aberrant cell motility, such as cancer metastasis, is a key pathological feature. The methodologies and data presented in this guide provide a robust framework for the continued investigation and development of novel HDAC6 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Cytoplasmic Landscape: A Technical Guide to the Targets of Hdac6-IN-19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating a multitude of cellular processes beyond histone deacetylation. Unlike other HDACs that are predominantly found in the nucleus, HDAC6 wields its influence in the cytoplasm, targeting a diverse array of non-histone proteins. This unique characteristic has spurred the development of selective HDAC6 inhibitors, such as Hdac6-IN-19, with the potential for more targeted therapeutic interventions with fewer off-target effects compared to pan-HDAC inhibitors.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals exploring the cytoplasmic targets of this compound. While specific quantitative data for this compound's direct interactions with its targets are not extensively available in the public domain, this guide provides a thorough overview of the known cytoplasmic substrates of HDAC6, detailed experimental protocols for their identification and validation, and a framework for understanding the signaling pathways involved.

Core Cytoplasmic Targets of HDAC6